

Spectroscopic Validation of 1-(Difluoromethyl)-3-nitrobenzene: A Comparative Guide

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Compound of Interest

Compound Name: 1-(Difluoromethyl)-3-nitrobenzene

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This guide provides a comprehensive comparison of the spectroscopic data for **1-(difluoromethyl)-3-nitrobenzene** against structurally similar alternatives, supported by experimental data from analogous compounds. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data Comparison

The definitive identification of **1-(difluoromethyl)-3-nitrobenzene** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , and ^{19}F) and Mass Spectrometry (MS). While a complete experimental dataset for **1-(difluoromethyl)-3-nitrobenzene** is not readily available in public repositories, we can predict its spectral characteristics based on established principles and compare them with known data from structurally related molecules.

Table 1: Comparison of ^1H NMR Spectral Data

Compound	Aromatic Protons (ppm)	CHF ₂ Proton (ppm)
1-(Difluoromethyl)-3-nitrobenzene (Predicted)	7.8 - 8.5 (m)	6.6 - 7.0 (t, J ≈ 54-58 Hz)
1-Nitro-3-(trifluoromethyl)benzene[1]	7.7 - 8.4 (m)	N/A
1-Fluoro-3-nitrobenzene[2]	7.2 - 8.0 (m)	N/A
Nitrobenzene[3][4]	7.5 - 8.3 (m)	N/A
1,3-Dichloronitrobenzene[5]	7.6 - 8.2 (m)	N/A

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicity is denoted as 'm' for multiplet and 't' for triplet. Coupling constants (J) are given in Hertz (Hz).

Table 2: Comparison of ¹³C NMR Spectral Data

Compound	Aromatic Carbons (ppm)	CHF ₂ Carbon (ppm)
1-(Difluoromethyl)-3-nitrobenzene (Predicted)	115 - 150	~115 (t, J ≈ 240-250 Hz)
1-Nitro-3-(trifluoromethyl)benzene[1]	120 - 150	~123 (q, J ≈ 272 Hz)
1-Fluoro-3-nitrobenzene[2]	110 - 165	N/A
Nitrobenzene[4]	123 - 149	N/A
2,4-Dichloronitrobenzene[6]	120 - 145	N/A

Note: 'q' denotes a quartet multiplicity.

Table 3: Comparison of ¹⁹F NMR Spectral Data

Compound	Chemical Shift (ppm)	Multiplicity
1-(Difluoromethyl)-3-nitrobenzene (Predicted)	-110 to -115	Doublet of triplets (dt) or Triplet of doublets (td)
1-Nitro-3-(trifluoromethyl)benzene[1]	~ -63	Singlet
1-Fluoro-3-nitrobenzene[2]	~ -110	Singlet

Note: ^{19}F NMR chemical shifts are typically referenced to CFCl_3 .

Table 4: Comparison of Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragmentation Pattern
1-(Difluoromethyl)-3-nitrobenzene	173.03	Loss of NO_2 , loss of F, formation of fluorotropylium ion
1-[(Difluoromethyl)thio]-3-nitrobenzene[7]	205.00	Loss of NO_2 , loss of CHF_2S
1-Nitro-3-(trifluoromethyl)benzene[8]	191.02	Loss of NO_2 , loss of F, formation of benzonitrilium cation
1-Ethyl-3-nitrobenzene[9]	151.06	Loss of NO_2 , loss of CH_3

Experimental Protocols

Standard protocols for acquiring high-quality spectroscopic data for small organic molecules are outlined below. These are generalized procedures and may require optimization based on the specific instrument and sample.

NMR Spectroscopy (^1H , ^{13}C , ^{19}F)

- Sample Preparation:

- Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , DMSO- d_6).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ^1H and ^{13}C NMR, for accurate chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (General):
 - Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.[\[10\]](#)
 - ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: 0-12 ppm.
 - Number of scans: 16-64.
 - ^{13}C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Spectral width: 0-200 ppm.
 - Number of scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - ^{19}F NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Spectral width: +50 to -250 ppm (relative to CFCl_3).
 - Number of scans: 64-256.
- Data Processing:

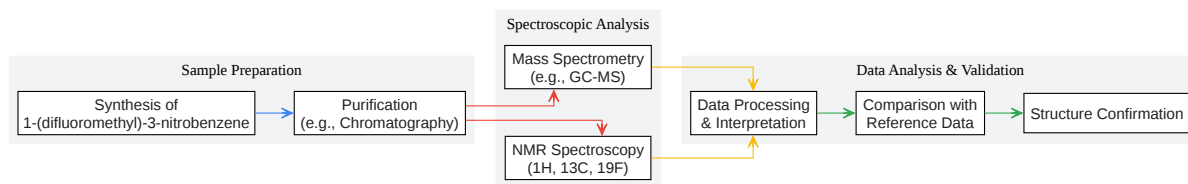
- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform phase and baseline corrections.
- Integrate the signals to determine the relative ratios of different nuclei.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction:
 - For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. A solution of the sample is injected into the GC, which separates it from impurities before it enters the mass spectrometer.
 - Direct infusion via a heated probe can be used for pure samples.
- Ionization:
 - Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate fragment ions, which provide structural information.
- Mass Analysis:
 - A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
- Data Analysis:
 - Identify the molecular ion peak (M^+).
 - Analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow for Spectroscopic Validation

The following diagram illustrates a typical workflow for the spectroscopic validation of a chemical structure.



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Caption: Workflow for the synthesis, purification, and spectroscopic validation of **1-(difluoromethyl)-3-nitrobenzene**.

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